Product packaging for 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine(Cat. No.:CAS No. 1190315-15-1)

3,7-dichloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219081
CAS No.: 1190315-15-1
M. Wt: 187.02 g/mol
InChI Key: UXILIFJXRDQZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190315-15-1) is a versatile halogenated heterocyclic building block in organic synthesis and medicinal chemistry. This compound features a pyrrolo[3,2-b]pyridine core, which is one of the six isomeric structures where a pyrrole ring is fused with a pyridine ring, forming a privileged scaffold found in several biologically active molecules and natural alkaloids . The presence of two reactive chlorine atoms at the 3 and 7 positions makes this compound a valuable intermediate for constructing more complex molecular architectures via metal-catalyzed cross-coupling reactions, such as Suzuki or Chan-Lam couplings, and nucleophilic aromatic substitutions . The pyrrolopyridine core is a known pharmacophore capable of forming critical hydrogen bonds with enzyme targets, often serving as a hinge-binding motif in kinase inhibitor design . Research into pyrrolopyridine derivatives has demonstrated a broad spectrum of pharmacological activities, positioning them as promising scaffolds for drug discovery. These activities include serving as potent inhibitors for targets like maternal embryonic leucine zipper kinase (MELK) in anticancer research and phosphodiesterase 4 (PDE4) for inflammatory and central nervous system diseases . Furthermore, various pyrrolopyridine isomers have been investigated for their antidiabetic, analgesic, antimicrobial, and antiviral properties . Please handle this product with care. Refer to the safety data sheet for detailed hazard information. This product is intended for research purposes only and is not approved for use in diagnostics or therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2N2 B3219081 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190315-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXILIFJXRDQZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Pyrrolopyridine Systems

Halogenated pyrrolopyridines, a class of heterocyclic compounds, are recognized for their diverse biological activities. The introduction of halogen atoms, such as chlorine, into the pyrrolopyridine scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenation a key strategy in drug discovery and development.

3,7-dichloro-1H-pyrrolo[3,2-b]pyridine is a specific example of a di-halogenated pyrrolopyridine. The presence of two chlorine atoms at distinct positions on the bicyclic ring system offers unique opportunities for chemical modification and interaction with biological macromolecules. The pyrrolo[3,2-b]pyridine core is one of several possible isomers of pyrrolopyridine, each with its own distinct electronic and steric properties that influence its biological activity.

Strategic Significance of the Pyrrolo 3,2 B Pyridine Core

The pyrrolo[3,2-b]pyridine scaffold is of particular strategic importance in medicinal chemistry due to its structural resemblance to purines, which are fundamental components of DNA and RNA. This mimicry allows pyrrolopyridine derivatives to interact with enzymes and receptors that recognize purines, such as kinases, which play a crucial role in cellular signaling pathways. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. nih.gov

The pyrrolo[3,2-b]pyridine core provides a rigid and planar framework that can be readily functionalized at various positions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, while the N-H group of the pyrrole (B145914) ring can serve as a hydrogen bond donor, facilitating strong interactions with biological targets.

Historical Development and Evolution of Research on Dichloropyrrolopyridines

The exploration of pyrrolopyridine chemistry dates back several decades, with initial studies focusing on the synthesis and characterization of the parent scaffold and its simple derivatives. The development of more sophisticated synthetic methodologies, particularly in the realm of cross-coupling reactions, has significantly accelerated the synthesis of a wide array of substituted pyrrolopyridines, including dichlorinated analogs.

Early research into dichloropyrrolopyridines was often driven by the need for versatile chemical intermediates that could be further elaborated into more complex molecules. The differential reactivity of the two chlorine atoms in a compound like 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine allows for selective functionalization, providing a pathway to a diverse range of derivatives. More recently, the focus has shifted towards the direct investigation of the biological properties of dichloropyrrolopyridines themselves, as it has become evident that the halogen atoms can play a direct role in the compound's mechanism of action.

Overview of Current Research Trajectories and Future Prospects

Elucidation of Reaction Pathways for Functionalization and Transformation

The functionalization of the 1H-pyrrolo[3,2-b]pyridine core, an isomer of 7-azaindole (B17877), typically involves electrophilic substitution on the pyrrole (B145914) ring and nucleophilic substitution or cross-coupling reactions on the pyridine (B92270) ring. researchgate.netrsc.org For This compound , the two chlorine atoms serve as key functional handles for various transformations, most notably palladium-catalyzed cross-coupling reactions.

Expected Reaction Pathways:

Cross-Coupling Reactions: The chlorine atoms at the C3 and C7 positions are susceptible to displacement via cross-coupling reactions. Given the higher reactivity often observed for halogens on the pyridine ring of azaindoles, the C7-Cl bond is anticipated to be more reactive towards oxidative addition in palladium-catalyzed processes compared to the C3-Cl bond on the electron-rich pyrrole ring.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base would likely lead to the formation of carbon-carbon bonds at the C3 and C7 positions. Selective functionalization might be achievable by carefully controlling reaction conditions.

Buchwald-Hartwig Amination: The introduction of nitrogen-based nucleophiles can be accomplished via this method, forming C-N bonds at the chlorinated positions. This is a common strategy for synthesizing derivatives with diverse biological activities. nih.gov

Sonogashira Coupling: This reaction would install alkyne moieties at the C3 and C7 positions, providing a gateway to a variety of further transformations. nih.gov

N-Functionalization: The nitrogen atom of the pyrrole ring can be functionalized, for example, through alkylation or acylation, which can influence the electronic properties and subsequent reactivity of the heterocyclic system.

Due to the lack of specific studies on This compound , a definitive elucidation of its reaction pathways remains an area for future research.

Kinetic and Thermodynamic Studies of Reactivity

Detailed kinetic and thermodynamic data for reactions involving This compound have not been reported in the literature. Such studies would be crucial for understanding the reaction mechanisms and for optimizing synthetic protocols.

Hypothetical Areas of Investigation:

Rate Studies: Kinetic experiments could determine the reaction order with respect to the substrate, reagents, and catalyst, providing insights into the rate-determining step of, for example, a cross-coupling reaction. Comparing the reaction rates for the C3-Cl and C7-Cl bonds would quantify their relative reactivity.

Activation Parameters: Measurement of activation energies, enthalpies, and entropies would provide a deeper understanding of the transition states involved in the functionalization reactions.

Thermodynamic Product Distribution: Studies on the thermodynamic equilibrium between different regioisomers, if applicable, would inform on the most stable products.

A study on benzopyran compounds demonstrated how a combination of kinetic and thermodynamic investigations can reveal linear dependencies of hydride affinity on substituent constants, showcasing the power of such analyses. mdpi.com Similar systematic studies on dichlorinated pyrrolopyridines would be highly valuable.

Influence of Electronic and Steric Factors on Regio- and Chemoselectivity

The regioselectivity of functionalization reactions of This compound is governed by the interplay of electronic and steric effects.

Electronic Factors: The 1H-pyrrolo[3,2-b]pyridine system consists of an electron-rich pyrrole ring fused to a relatively electron-deficient pyridine ring. The two chlorine atoms are inductively electron-withdrawing and weakly deactivating through resonance.

The nitrogen atom in the pyridine ring (N7) significantly lowers the electron density of the pyridine part of the molecule, making the attached chlorine at C7 a good leaving group in nucleophilic aromatic substitution and cross-coupling reactions.

The C3 position on the pyrrole ring is typically a site for electrophilic attack in the parent heterocycle. However, the presence of a chlorine atom at this position makes it a site for cross-coupling. The electron-donating nature of the pyrrole nitrogen (N1) would electronically disfavor the oxidative addition at C3 compared to C7.

Steric Factors: Steric hindrance from the substituents on the coupling partners and the ligands on the metal catalyst can influence the regioselectivity. For instance, bulky ligands on a palladium catalyst might favor reaction at the less sterically hindered position. In the case of This compound , the steric environment around C3 and C7 is relatively similar, suggesting that electronic factors may play a more dominant role in determining regioselectivity.

Computational studies on diallyl monomers have shown that DFT-based reactivity indices can effectively probe the role of polar and stereoelectronic effects in determining reaction regioselectivity, a methodology that could be applied to this system. nih.gov

Computational Chemistry in Reaction Mechanism Prediction

In the absence of experimental mechanistic studies, computational chemistry provides a powerful tool to predict and understand the reactivity of This compound .

Potential Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to model the reaction pathways of potential functionalization reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This would allow for the identification of the most likely reaction mechanism and the rate-determining step.

Analysis of Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the sites most susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the charge distribution and orbital interactions within the molecule, helping to rationalize the observed or predicted reactivity.

Reaction Path Modeling: Advanced computational techniques can map the entire reaction path, providing a dynamic view of the bond-breaking and bond-forming processes.

For instance, computational studies on the Chan-Lam coupling of 7-azaindole have helped to propose a suitable mechanism involving dimeric copper(II) complexes as catalysts. researchgate.netnih.gov Similar computational investigations on This compound would be invaluable in predicting its chemical behavior and guiding future experimental work.

Synthesis of Substituted Pyrrolo[3,2-b]pyridine Frameworks

The synthetic versatility of the this compound scaffold allows for the introduction of a wide array of substituents, enabling the exploration of chemical space and the fine-tuning of molecular properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the selective functionalization of the pyrrolopyridine core. nih.govst-andrews.ac.ukresearchgate.net

The introduction of alkyl, aryl, and heteroaryl groups onto the pyrrolo[3,2-b]pyridine framework can significantly influence the molecule's steric and electronic properties. The Suzuki-Miyaura cross-coupling reaction is a widely employed method for forming carbon-carbon bonds between the chlorinated positions of the scaffold and various boronic acids or esters. nih.gov

For instance, the reaction of a chloro-substituted pyrrolopyridine with an arylboronic acid in the presence of a palladium catalyst and a base can yield the corresponding aryl-substituted derivative. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, particularly when differentiating between the reactivity of the C3 and C7 positions. One-pot sequential Suzuki-Buchwald-Hartwig reactions have been developed for the efficient synthesis of C,N-diarylated heterocycles, a strategy that can be adapted for the this compound scaffold. nih.govresearchgate.net

Research on related pyrrolo[3,2-c]pyridine scaffolds has demonstrated the successful synthesis of 6-aryl derivatives via Suzuki-Miyaura coupling of a bromo-substituted precursor with various phenylboronic acids. nih.gov This methodology is directly applicable to the 3,7-dichloro analog.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Related Heterocyclic Scaffolds

Starting MaterialCoupling PartnerCatalyst/LigandProductYield (%)Reference
3-Bromo-9H-carbazole(4-methoxyphenyl)boronic acidPd(dba)₂ / t-Bu₃PHBF₄3-(4-methoxyphenyl)-9H-carbazoleHigh nih.gov
5-Bromo-1H-indole(4-methoxyphenyl)boronic acidPd(dba)₂ / t-Bu₃PHBF₄5-(4-methoxyphenyl)-1H-indoleHigh nih.gov
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acidPd(PPh₃)₄6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineModerate to Good nih.gov

This table is illustrative and based on reactions with related heterocyclic systems.

The introduction of functionalities containing nitrogen, oxygen, and sulfur can modulate the hydrogen bonding capacity, polarity, and solubility of the resulting analogs. The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the chloro-positions. nih.govst-andrews.ac.uk This reaction typically involves a palladium catalyst, a suitable ligand (e.g., phosphine-based), and a base. The synthesis of various N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines highlights the utility of this approach in related heterocyclic systems. google.com

The incorporation of oxygen-containing functionalities can be achieved through nucleophilic substitution reactions with alkoxides or phenoxides, or through palladium-catalyzed etherification reactions. Similarly, sulfur-containing moieties can be introduced using thiols as nucleophiles. The synthesis of hydrazines with alkyl, aryl, and heteroaryl substituents provides a pathway for introducing N-N linkages, which can serve as a basis for further functionalization. orientjchem.org

Exploration of Isomeric and Tautomeric Forms

Pyrrolo[3,2-b]pyridines can exist in different isomeric and tautomeric forms, which can have distinct biological activities and physicochemical properties. The position of the pyrrole proton is a key determinant of tautomerism in this system. Computational and experimental studies, such as those conducted on related pyrroloquinoline and pyrrolo[3,4-b]pyridine derivatives, can help in understanding the predominant tautomeric forms in different environments. osi.lvchemrxiv.org

The amino-imino tautomerism is a critical consideration for derivatives bearing amino groups. For instance, in the study of amino-imino 5H-pyrrolo[3,4-b]pyridine derivatives, 1H, 13C, and 1H-15N HMBC NMR experiments were used to elucidate the structural features and determine the favored tautomeric state. chemrxiv.org The pyrrolyl substituent in pyridazin-3-one systems has been shown to influence the tautomeric equilibrium, shifting it towards the hydroxyl form. researchgate.net These findings suggest that substituents on the this compound core will similarly influence its tautomeric preferences.

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional structure of derivatives of this compound is crucial for their interaction with biological targets. Conformational analysis aims to identify the preferred spatial arrangements of the molecule. While the fused pyrrolopyridine core is largely planar, the substituents introduced at the 3 and 7 positions, as well as on the pyrrole nitrogen, will have preferred orientations that can be studied using computational methods and experimental techniques like X-ray crystallography and NMR spectroscopy.

For example, X-ray analysis of a doubly B/N-doped ladder-type pyrrolo[3,2-b]pyrrole (B15495793) revealed a perfectly planar core, with peripheral pyridine rings being slightly twisted. nih.gov This provides insight into the likely planarity of the parent ring system in derivatives of this compound.

When chiral centers are introduced into the substituents, stereochemical considerations become paramount. The synthesis of such derivatives may lead to enantiomers or diastereomers, which can exhibit different biological activities. The development of stereoselective synthetic methods is therefore important. For instance, in the development of LIMK inhibitors based on a tetrahydropyrazolopyridinone scaffold, the stereochemistry of the substituents played a critical role in their potency and selectivity. acs.org

Advanced Spectroscopic and Computational Characterization of 3,7 Dichloro 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula, distinguishing between compounds with the same nominal mass.

For 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine, HRMS would be used to confirm its molecular formula, C₇H₄Cl₂N₂. The presence of two chlorine atoms results in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The expected isotopic distribution for the molecular ion [M]⁺ would show three main peaks:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensity ratio of these peaks is expected to be approximately 9:6:1, providing a clear signature for a dichlorinated compound.

Table 1: Calculated Exact Masses for the Molecular Ion of C₇H₄Cl₂N₂

Ion Formula Isotopic Composition Calculated m/z
[C₇H₄³⁵Cl₂N₂]⁺ Most abundant isotope 185.97516
[C₇H₄³⁵Cl³⁷ClN₂]⁺ 187.97221

This interactive table contains calculated data as specific experimental HRMS values for this compound are not available in the reviewed literature.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a comprehensive analysis.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show signals for the three aromatic protons and the N-H proton of the pyrrole (B145914) ring. The substitution of electron-withdrawing chlorine atoms at positions 3 and 7 would significantly influence the chemical shifts of the remaining protons compared to the parent 1H-pyrrolo[3,2-b]pyridine.

¹³C NMR spectroscopy probes the carbon framework. The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons directly bonded to chlorine (C3 and C7) would exhibit significant shifts, and their resonances can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) which distinguishes between CH, CH₂, and CH₃ groups.

Heteronuclear 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C signals.

HSQC correlates directly bonded carbon and proton atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure and confirming the substitution pattern. For instance, HMBC would show correlations from the N-H proton to adjacent carbons, helping to assemble the pyrrolopyridine core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Technique Expected Chemical Shift (ppm) Notes
Aromatic CH ¹H NMR 7.0 - 8.5 Shifts are influenced by the position relative to N and Cl atoms.
Pyrrole NH ¹H NMR 10.0 - 12.0 Typically a broad singlet, position is solvent-dependent.
Aromatic CH ¹³C NMR 110 - 140
Quaternary C ¹³C NMR 120 - 150 Includes bridgehead carbons.

This interactive table presents predicted data based on general substituent effects, as specific experimental NMR assignments for this compound are not detailed in the available scientific literature. For comparison, ¹³C NMR data has been reported for some pyrrolopyridine derivatives used as kinase inhibitors. acs.org

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment and intermolecular packing.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments could be employed. Each unique crystallographic form would produce a distinct set of NMR signals, allowing for the identification and quantification of different polymorphs in a sample. While ssNMR has been used to probe interfaces in complex materials rsc.org and to characterize nanoparticles ualberta.ca, specific studies on the polymorphic nature of this compound have not been reported.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability. Together, they provide a detailed fingerprint of the functional groups present.

For this compound, key vibrational modes would include:

N-H Stretching: A characteristic sharp peak in the IR spectrum, typically around 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Occurring just above 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic core.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, which would be prominent in the IR spectrum.

Computational chemistry can be used to calculate the theoretical vibrational frequencies and intensities, which aids in the assignment of experimental spectra. nih.gov While IR and Raman are standard characterization methods, detailed vibrational analysis for this compound is not available in the literature.

Table 3: Expected Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy Technique
N-H Stretch 3300 - 3500 IR
Aromatic C-H Stretch 3000 - 3150 IR, Raman
C=N/C=C Ring Stretch 1400 - 1650 IR, Raman
C-H In-plane Bend 1000 - 1300 IR, Raman
C-Cl Stretch 600 - 800 IR

This interactive table shows generalized frequency ranges for the expected functional groups. Specific experimental data is not available in the reviewed literature.

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

An X-ray crystal structure of this compound would definitively confirm its molecular geometry. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insights into non-covalent interactions, which can be influenced by the presence of the chlorine atoms. mdpi.com Such analysis is crucial for understanding the material's physical properties. Although crystallographic data exists for many related heterocyclic systems mdpi.comresearchgate.net, a crystal structure for this compound has not been reported in the primary literature.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy characterizes the emission of light from an excited electronic state. These techniques are used to determine a compound's color, photostability, and potential for applications in materials science and bioimaging.

The photophysical properties of the pyrrolo[3,2-b]pyridine scaffold are highly tunable through chemical modification. nih.gov The introduction of two chlorine atoms, which are electron-withdrawing groups, is expected to influence the HOMO and LUMO energy levels of the molecule. This would likely cause a shift in the absorption and emission maxima compared to the parent compound. Studies on related pyrrolopyrrole and aminopyridine derivatives show that their absorption and emission characteristics are sensitive to substituents and solvent polarity. researchgate.netsciforum.net

A typical investigation would involve measuring the UV-Vis absorption and fluorescence emission spectra in various solvents to assess solvatochromic effects. The fluorescence quantum yield and lifetime would also be determined to fully characterize the photophysical behavior. However, specific experimental UV-Vis and fluorescence data for this compound are not currently available in scientific databases.

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
1H-pyrrolo[3,2-b]pyridine
7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, ethyl ester

Quantum Chemical Calculations

Quantum chemical calculations have emerged as an indispensable tool for the in-depth characterization of molecular systems, providing insights that are often complementary to experimental data. For this compound and its derivatives, computational methods are pivotal in understanding their intrinsic properties, which in turn dictate their chemical behavior and potential applications. These calculations allow for a detailed exploration of electronic structure, molecular geometries, and energetic landscapes, which are fundamental to predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It has been widely applied to heterocyclic compounds to predict their behavior with a high degree of accuracy. For this compound, DFT calculations can elucidate key aspects of its electronic structure and reactivity.

Electronic Structure and Reactivity: DFT calculations are instrumental in determining the optimized molecular geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For instance, in a related compound, 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, the HOMO-LUMO energy gap was calculated to be 4.4722 eV, indicating significant chemical stability. bohrium.com

The distribution of these frontier orbitals is also informative. The HOMO is typically localized on the electron-rich regions of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient regions, which are prone to nucleophilic attack. For the pyrrolo[3,2-b]pyridine scaffold, the pyrrole ring is generally more electron-rich than the pyridine (B92270) ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, regions of negative potential (typically colored red or yellow) indicate areas with a high electron density, which are susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-poor areas, which are attractive to nucleophiles. For this compound, the nitrogen atom in the pyridine ring and the chlorine atoms would be expected to be regions of negative potential, while the N-H proton of the pyrrole ring would be a region of positive potential.

Spectroscopic Properties: DFT calculations can also predict various spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands. Similarly, theoretical 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the structural elucidation of the compound and its derivatives. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra, providing information on the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. jmaterenvironsci.com

Below is a hypothetical data table summarizing the kind of electronic properties that can be obtained for this compound using DFT calculations, based on typical values for similar heterocyclic systems.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This is particularly useful for understanding the conformational flexibility of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

Conformational Landscapes: For a relatively rigid molecule like this compound, MD simulations can explore the rotational freedom around single bonds if substituents are present. By simulating the molecule's movement over a period of time, a conformational landscape can be generated, revealing the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein, for example.

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with its environment. In a solution, the simulations can show the arrangement of solvent molecules around the solute and calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.

When studying the interaction of this compound with a biological target, such as an enzyme or receptor, MD simulations can provide a detailed picture of the binding process. nih.gov After an initial docking of the molecule into the binding site, an MD simulation can be run to observe the stability of the binding pose and to identify the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that contribute to the binding affinity. For example, studies on 7-azaindole (B17877) derivatives have used MD simulations to understand their stable binding at protein interfaces. nih.gov

A hypothetical table of intermolecular interactions for this compound in a protein binding site, as could be derived from MD simulations, is presented below.

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondASP 1282.9
Halogen BondLYS 653.1
Pi-Pi StackingPHE 1503.5

Prediction of Reaction Energetics and Transition States

Quantum chemical calculations are also invaluable for predicting the feasibility and mechanism of chemical reactions involving this compound.

Transition States: To understand the kinetics of a reaction, it is necessary to identify the transition state, which is the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize the geometry and energy of transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. A lower activation energy implies a faster reaction.

For this compound, this approach can be used to study various reactions, such as nucleophilic aromatic substitution at the chloro-substituted positions or electrophilic substitution on the pyrrole ring. For example, by calculating the activation energies for substitution at the 3- and 7-positions, one could predict the regioselectivity of a reaction.

A hypothetical table summarizing the energetics for a nucleophilic substitution reaction on this compound is shown below.

ParameterValue (kcal/mol)
Activation Energy15.2
Reaction Energy-5.8

Insufficient Information to Generate Article on this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient public information to generate a detailed article on the applications of this compound as a versatile synthetic building block, according to the specific outline provided.

While the existence of the compound is confirmed through supplier listings, including its CAS number 1190315-15-1, dedicated research articles, patents, or other publications detailing its specific use in the following areas could not be located:

Precursor in the Total Synthesis of Complex Natural Products and Bioactive Molecules: No documented examples of this compound being used as a starting material or key intermediate in the total synthesis of any complex natural product or bioactive molecule were found.

Intermediate in the Preparation of Advanced Heterocyclic Scaffolds: The search did not yield any studies demonstrating the transformation of this compound into other advanced heterocyclic systems.

Role in the Development of Novel Ligands and Catalysts: There is no available information on the incorporation of this specific compound into the structure of ligands for catalysis or other applications in coordination chemistry.

The broader class of pyrrolo[3,2-b]pyridines is known to be of significant interest in medicinal chemistry and materials science. Research on various derivatives of this parent scaffold highlights their potential as kinase inhibitors and other therapeutic agents. However, this general information does not directly address the specific applications of the 3,7-dichloro substituted variant as a synthetic building block.

Due to the lack of specific data, including detailed research findings and examples of its reactivity and utility in organic synthesis, it is not possible to construct an informative and scientifically accurate article that adheres to the strict requirements of the provided outline for this compound.

Investigations into Biological Interactions of 3,7 Dichloro 1h Pyrrolo 3,2 B Pyridine and Its Derivatives Mechanistic Focus

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological effects of pyrrolo[3,2-b]pyridine derivatives are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are pivotal in deciphering these connections to enhance the potency and selectivity of these compounds for various biological targets.

Positional Scanning of Substituents for Modulating Molecular Interactions

The strategic placement of chemical groups on the pyrrolo[3,2-b]pyridine core is a key determinant of its biological function. Although a systematic positional scan of substituents on the 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine scaffold has not been detailed, studies on related analogues offer valuable insights. For instance, research on a series of 1H-pyrrolo[3,2-b]pyridine derivatives revealed that biological activity was predominantly dictated by the substituents at the R-1 and R-3 positions. nih.gov Specifically, the presence of an N-(2,2-difluoroethyl) acetamide (B32628) moiety at the R-1 position and a 6-ethyl-N,N,5-trimethylpyrimidin-4-amine group at the R-3 position was found to be crucial for potent activity. nih.gov In contrast, the chemical groups at the R-2 and R-4 positions demonstrated significant variability without a clear impact on activity. nih.gov These findings suggest that the chlorine atoms at the 3 and 7 positions of this compound are critical handles for chemical modification to fine-tune its molecular interactions.

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions

Computational approaches, including molecular docking, are invaluable for visualizing and predicting how a ligand binds to its biological target. For the related pyrrolo[3,2-c]pyridine scaffold, molecular modeling has been employed to elucidate the binding of its derivatives to tubulin. mdpi.com These studies have proposed that these compounds can fit into the colchicine-binding site, forming hydrogen bonds with key amino acid residues like Thrα179 and Asnβ349. mdpi.com While specific computational studies on this compound are not yet available, these examples highlight the power of in silico methods to guide the rational design of novel and more effective pyrrolopyridine-based therapeutic agents.

In Vitro Biochemical Target Identification and Validation

The pyrrolopyridine core is a key structural motif in several approved anticancer drugs, including Vemurafenib and Pexidartinib. nih.gov Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated for their potential to interact with a variety of biochemical targets. Some derivatives, for instance, have shown the ability to bind to the benzodiazepine (B76468) site of GABAA receptors. mdpi.com In the field of oncology, various pyrrolopyridine derivatives have been assessed as inhibitors of crucial enzymes such as Acetyl-CoA carboxylase 1 (ACC1) and the mutant isocitrate dehydrogenase 1 (IDH1/R132H). nih.gov

Elucidation of Molecular Mechanisms of Action in Cell-Based Systems

The cellular mechanisms through which pyrrolopyridine derivatives exert their effects are diverse. Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated their capacity to induce programmed cell death (apoptosis) in cancer cells in a concentration-dependent manner, as well as to halt the cell cycle in the G0/G1 phase. rsc.org Furthermore, these compounds have been observed to inhibit the migration of cancer cells. rsc.org The broader class of pyrrolopyridines has been shown to modulate various cell signaling pathways and affect gene expression. rsc.org Notably, 3,5,7-trisubstituted furo[3,2-b]pyridines, which are bioisosteres of pyrrolo[3,2-b]pyridines, have been identified as modulators of the critical Hedgehog signaling pathway.

Exploration of Specific Enzyme Inhibition or Receptor Modulation Mechanisms

Detailed investigations into the specific molecular interactions of pyrrolopyridine derivatives have uncovered a range of enzyme inhibitory and receptor modulatory activities. For example, a derivative of furo[3,2-b]pyridine (B1253681) has been found to inhibit the enzyme SIRT1, a key regulator of cellular metabolism and longevity, and to induce apoptosis. In the area of receptor modulation, derivatives of pyrrolo[3,2-b]pyridine have been developed as agonists for the 5-HT1F receptor, with potential applications in the treatment of migraine. nih.gov Moreover, compounds based on the related 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, a well-established mechanism for anticancer drugs. mdpi.com By disrupting the dynamics of microtubules, these compounds cause cell cycle arrest in the G2/M phase, ultimately leading to apoptosis. mdpi.com

Kinase Inhibition Studies (e.g., FGFR, FMS kinase)

While direct studies on the this compound scaffold are limited, research on the closely related pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine cores has demonstrated significant inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFR) and FMS kinase (also known as CSF-1R).

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of the FGFR family. Abnormal activation of FGFR signaling is a known driver in the progression of several types of tumors, making FGFR an attractive target for cancer therapy. In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their activity against FGFR1, 2, and 3. One particular compound from this series, designated as 4h , exhibited potent inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. This compound also demonstrated the ability to inhibit the proliferation and induce apoptosis of 4T1 breast cancer cells in vitro.

Table 1: Inhibitory Activity of Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) against FGFR Isoforms

Kinase IC50 (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.

In the case of FMS kinase, a series of pyrrolo[3,2-c]pyridine derivatives were investigated for their inhibitory potential. FMS kinase overexpression is associated with various cancers and inflammatory conditions like rheumatoid arthritis. Within the tested series, compounds 1e and 1r were the most potent, with IC50 values of 60 nM and 30 nM, respectively. Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029. Further testing of compound 1r against a panel of 40 different kinases revealed a high selectivity for FMS kinase, with an 81% inhibition at a 1 µM concentration. This compound also showed a potent anti-inflammatory effect in bone marrow-derived macrophages.

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

Compound FMS Kinase IC50 (nM)
1e 60
1r 30
KIST101029 (Lead Compound) 96

Data from a study on pyrrolo[3,2-c]pyridine derivatives.

Other Target Classes (e.g., GPR119 agonists)

The G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes due to its role in regulating glucose homeostasis. Agonists of GPR119 can stimulate glucose-dependent insulin (B600854) release. While there is no specific data linking This compound to GPR119 agonism, research has been conducted on other heterocyclic scaffolds.

For instance, a series of 6,7-Dihydro-5H-pyrrolo[2,3-a]pyrimidines were discovered as orally available GPR119 agonists. These compounds are structurally distinct from the this compound core. The exploration of various heterocyclic systems as GPR119 agonists is an active area of research, but to date, no publications have specifically implicated derivatives of the this compound scaffold in this context.

Emerging Research Directions and Future Prospects for 3,7 Dichloro 1h Pyrrolo 3,2 B Pyridine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic molecules like 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine is often a multi-step process that can be both time-consuming and challenging to control using traditional batch chemistry. The adoption of flow chemistry and automated synthesis platforms offers a transformative approach to the production of this and related compounds.

Flow chemistry, the process of performing chemical reactions in a continuous flowing stream, provides numerous advantages, including enhanced safety, improved reaction control, and the potential for higher yields and purity. For the synthesis of this compound, a hypothetical multi-step flow process could be envisioned as outlined in the table below. The integration of in-line purification and analysis would further streamline the process, allowing for real-time optimization and data collection. mdpi.comrsc.org

Table 1: Hypothetical Multi-Step Flow Synthesis of this compound

StepReaction TypeReagentsResidence Time (Hypothetical)Temperature (°C) (Hypothetical)
1ChlorinationPyridine (B92270) precursor, N-Chlorosuccinimide5 min25-40
2CyclizationDichloro-intermediate, Catalyst10 min80-100
3AromatizationIntermediate from Step 2, Oxidant3 min60-80
4PurificationCrude product, Scavenger resin15 minAmbient

Automated synthesis platforms can further accelerate the exploration of the chemical space around the this compound core. By systematically varying starting materials and reaction conditions, these platforms can rapidly generate a library of derivatives, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Potential in Functional Materials Science and Supramolecular Chemistry

The unique electronic and structural features of the this compound scaffold suggest its potential utility in the development of novel functional materials. The nitrogen-containing heterocyclic core can participate in hydrogen bonding and π-π stacking interactions, making it an attractive building block for supramolecular assemblies.

The introduction of two chlorine atoms can modulate the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic properties is a key strategy in the design of organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research on related N-doped polycyclic aromatic hydrocarbons has demonstrated that the incorporation of heteroatoms is an effective way to fine-tune these properties. nih.gov

In supramolecular chemistry, the directional hydrogen bonding capabilities of the pyrrole (B145914) N-H and the pyridine nitrogen, combined with the potential for halogen bonding from the chlorine substituents, could be exploited to construct intricate and well-defined architectures such as gels, liquid crystals, and porous organic frameworks. These materials could find applications in sensing, catalysis, and gas storage.

Contributions to Advanced Drug Discovery Platforms

The pyrrolopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors used in oncology. google.comnih.gov The this compound core is a promising starting point for the identification and optimization of new lead compounds in drug discovery.

Lead Identification: High-throughput screening (HTS) campaigns against various biological targets could identify initial hits containing the this compound core. The chlorine atoms can serve as synthetic handles for the introduction of further diversity, allowing for the rapid generation of a focused library of analogues for initial SAR assessment.

Lead Optimization: During lead optimization, the focus is on improving the potency, selectivity, and pharmacokinetic properties of a lead compound. The this compound scaffold offers several vectors for modification. The chlorine atoms can be substituted using various cross-coupling reactions to introduce different functional groups that can modulate the compound's interaction with its biological target and improve its drug-like properties. For instance, replacing a chlorine atom with a different group could enhance metabolic stability or improve cell permeability. amazonaws.com The table below illustrates a hypothetical lead optimization campaign starting from a this compound-based hit.

Table 2: Illustrative Lead Optimization Data for a Hypothetical Kinase Inhibitor Series

CompoundR1-substituent (at C7)R2-substituent (at C3)Kinase IC₅₀ (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
Lead-1ClCl5001.2
Analog-1aPhenylCl2501.5
Analog-1bMorpholineCl4503.8
Analog-2aClAniline1202.1
Analog-2bClMethylamine3004.5
Optimized LeadPhenylAniline155.2

This data is purely illustrative and intended to represent the type of information generated during a lead optimization campaign.

The development of derivatives of related pyrrolopyridine structures has shown promise in treating a range of diseases, from cancer to neurological disorders.

Challenges and Opportunities in Scalable Synthesis and Industrial Applications

While the this compound scaffold holds considerable promise, its transition from a laboratory-scale curiosity to an industrially relevant chemical entity faces several challenges.

Challenges:

Scalable Synthesis: Developing a cost-effective and environmentally benign synthesis that can be performed on a large scale is a primary hurdle. The synthesis of the pyrrolopyridine core and the subsequent regioselective dichlorination may require expensive reagents or catalysts and harsh reaction conditions.

Purification: The removal of impurities, particularly regioisomers that may form during the chlorination step, can be challenging and costly at an industrial scale.

Regulatory Hurdles: For any potential pharmaceutical application, the manufacturing process would need to meet the stringent requirements of regulatory agencies, which adds another layer of complexity and cost.

Opportunities:

Process Optimization: There is a significant opportunity for innovation in the development of more efficient synthetic routes. The application of principles of green chemistry, such as the use of less hazardous solvents and the development of catalytic processes, could greatly improve the sustainability and cost-effectiveness of the synthesis.

Contract Research Organizations (CROs): The expertise of specialized CROs in process development and scale-up can be leveraged to overcome the challenges of large-scale synthesis.

New Applications: As research into the properties of this compound and its derivatives expands, new industrial applications beyond pharmaceuticals, for example in agrochemicals or materials science, may emerge, providing a broader market for the compound.

Q & A

Q. What are the common synthetic routes for preparing 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of halogenated pyridine precursors. Key steps include:

  • Cyclization : Reacting 3-chloropyridine derivatives with cyclizing agents (e.g., NaH/DMF at 80–100°C) to form the pyrrolopyridine core .
  • Halogenation : Introducing chlorine atoms via N-chlorosuccinimide (NIS) or SOCl₂ under controlled conditions. For example, selective chlorination at the 3- and 7-positions requires stoichiometric optimization to avoid over-halogenation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical for isolating high-purity products (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of chlorine substitution. The deshielding effect of Cl atoms on adjacent protons (e.g., δ 8.2–8.5 ppm for aromatic H) is diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₇H₅Cl₂N₂), while fragmentation patterns elucidate stability .
  • X-ray Crystallography : Resolves bond angles and crystal packing, revealing planar geometry and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How can conflicting data on reaction yields for halogenation steps be resolved?

Methodological Answer: Discrepancies often arise from:

  • Temperature Sensitivity : Halogenation at >100°C may degrade intermediates. Systematic optimization (e.g., 60–90°C gradients) identifies ideal conditions .
  • Catalyst Selection : Pd(PPh₃)₄ vs. CuI in cross-coupling reactions alters efficiency. Comparative studies with kinetic monitoring (e.g., TLC/HPLC) clarify catalyst performance .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Solvent screens (e.g., toluene vs. THF) mitigate this .

Q. What strategies optimize the compound’s solubility and stability for biological assays?

Methodological Answer:

  • Salt Formation : Co-crystallization with HCl or trifluoroacetate improves aqueous solubility (e.g., >1 mg/mL in PBS) .
  • Prodrug Design : Masking the NH group with acetyl or tert-butoxycarbonyl (Boc) enhances membrane permeability .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify vulnerable sites (e.g., hydrolytic cleavage at the pyrrole ring) .

Q. How can researchers design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

  • Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., SGK-1, JAK2) where Cl atoms enhance van der Waals interactions .
  • Derivatization : Synthesize analogs with varied substituents (e.g., Br, CF₃ at the 3- or 7-position) to map steric and electronic effects .
  • Assay Design : Use fluorescence polarization (FP) or TR-FRET to quantify IC₅₀ values. Counter-screening against off-target kinases (e.g., EGFR) ensures selectivity .

Q. What computational methods predict the compound’s binding modes with biological targets?

Methodological Answer:

  • Docking Simulations : Software like AutoDock Vina models interactions with kinase ATP-binding sites. Cl substituents often occupy hydrophobic subpockets .
  • MD Simulations : 100-ns trajectories assess binding stability (RMSD <2 Å) and identify key residues (e.g., gatekeeper methionine) for mutagenesis validation .
  • QSAR Modeling : Hammett constants (σ) of substituents correlate with inhibitory potency (R² >0.8 in training sets) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., dechlorinated analogs) that may skew activity .
  • Cell Line Validation : Use isogenic lines (e.g., HEK293 vs. HeLa) to control for endogenous kinase expression levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3,7-dichloro-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.